N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride
Description
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride is a synthetic small-molecule inhibitor targeting apurinic/apyrimidinic endonuclease 1 (APE1), a key enzyme in DNA base excision repair (BER). APE1 overexpression in cancers, particularly gliomas, is linked to therapeutic resistance against alkylating agents and radiation . Structurally, this compound features a benzo[d]thiazole core fused to a tetrahydrothieno[2,3-c]pyridine scaffold, with a 6-ethyl substituent and a pivalamide group. Its design aligns with efforts to disrupt DNA repair pathways in tumors, sensitizing them to genotoxic therapies .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2,2-dimethylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3OS2.ClH/c1-5-24-11-10-13-16(12-24)27-19(23-20(25)21(2,3)4)17(13)18-22-14-8-6-7-9-15(14)26-18;/h6-9H,5,10-12H2,1-4H3,(H,23,25);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGUPHHMQFMPLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the thieno[2,3-c]pyridine core followed by functionalization with a benzo[d]thiazole moiety. The synthetic route may also involve the use of various catalysts and reagents to achieve the desired purity and yield.
Research indicates that compounds similar to N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide exhibit significant activity against apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme involved in DNA repair. This inhibition enhances the cytotoxic effects of alkylating agents such as temozolomide (TMZ) in cancer cells. The mechanism involves the modulation of DNA repair pathways that are crucial for cancer cell survival under DNA-damaging conditions .
In Vitro Studies
In vitro studies have demonstrated that N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide and its analogs exhibit low micromolar activity against APE1. These compounds also potentiate the cytotoxicity of other chemotherapeutic agents in HeLa cell lines by increasing the accumulation of apurinic sites in DNA following treatment with methylmethane sulfonate (MMS) .
| Compound Name | APE1 Inhibition (µM) | Cytotoxicity Enhancement | Reference |
|---|---|---|---|
| N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl...) | ~5 | Yes | |
| N-(3-(benzo[d]thiazol-2-yl)-6-ethyl...) | TBD | TBD |
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the ethyl group or the pivalamide moiety can significantly alter the biological activity of these compounds. For instance, variations in substituents on the benzo[d]thiazole ring can enhance or diminish APE1 inhibition and cytotoxicity. This highlights the importance of specific structural features in optimizing therapeutic efficacy.
Case Study 1: Enhanced Efficacy with TMZ
A study involving the combination treatment of N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl...) with TMZ showed a marked increase in apoptosis in cancer cells compared to TMZ alone. This suggests that targeting APE1 with such inhibitors could be a promising strategy for improving outcomes in patients undergoing chemotherapy for brain cancers .
Case Study 2: Pharmacokinetics and ADME Profile
Research into the pharmacokinetics of related compounds has shown favorable absorption, distribution, metabolism, and excretion (ADME) profiles. For example, after intraperitoneal administration in mice at a dose of 30 mg/kg body weight, these compounds exhibited good plasma and brain exposure levels. This is particularly relevant for treatments targeting central nervous system tumors where drug delivery across the blood-brain barrier is critical .
Scientific Research Applications
Cancer Therapy
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride has shown promise in cancer treatment through its ability to inhibit Apurinic/Apyrimidinic Endonuclease 1 (APE1), a critical enzyme in DNA repair.
Case Study : In vitro studies with HeLa cells demonstrated that this compound enhanced the cytotoxic effects of alkylating agents like methylmethane sulfonate (MMS), leading to increased accumulation of apurinic sites in DNA .
Neuroprotective Effects
The benzothiazole scaffold is associated with neuroprotective properties. Compounds with similar structures have been explored for their potential in treating neurodegenerative diseases.
Example : Riluzole, a benzothiazole derivative, has been effective in treating Amyotrophic Lateral Sclerosis (ALS) by protecting neurons from excitotoxicity .
Antimicrobial and Anti-inflammatory Activities
Preliminary studies suggest that this compound exhibits antimicrobial and anti-inflammatory properties.
Research Findings : Similar compounds have shown efficacy against various bacterial strains and inflammatory pathways .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the therapeutic potential of this compound. Variations in the chemical structure significantly influence its biological activity.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Riluzole | Benzothiazole derivative | Neuroprotective effects; used in ALS treatment |
| AZD3199 | Benzothiazole-based | Potential anti-cancer properties |
| 4-Methylpiperidine derivatives | Sulfonamide linkage | Antimicrobial and anti-inflammatory activities |
This table illustrates how structural modifications can lead to varying pharmacological profiles.
Comparison with Similar Compounds
Table 1: Comparative Analysis
Mechanistic and Pharmacokinetic Implications
- Amide group : Pivalamide’s tert-butyl moiety could enhance metabolic stability by shielding the amide bond from hydrolysis. Conversely, acetamide’s smaller size in Compound 3 may facilitate faster cellular uptake.
- Pharmacokinetics : While Compound 3 showed favorable brain exposure in mice, the hydrochloride salt in the target compound likely enhances aqueous solubility, critical for oral bioavailability .
Therapeutic Relevance in Gliomas
APE1 activity is elevated in high-grade gliomas (>3.5-fold vs. low-grade) and correlates with tumor proliferation and resistance to alkylating agents . Both compounds aim to counteract this resistance, but the target compound’s structural refinements (e.g., solubility optimization) may improve clinical applicability.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride?
- Methodology : The compound can be synthesized via multi-step heterocyclic chemistry. Key steps include:
- Lithiation : Use n-BuLi at controlled temperatures (-20°C to 0°C) to activate the pyridine ring for substitution, similar to lithiation strategies in pivalamide derivatives .
- Acylation : Introduce the pivalamide group using chloroacetyl chloride, followed by sulfur/morpholine-mediated cyclization to form the thieno[2,3-c]pyridine core .
- Purification : Employ column chromatography with gradients (e.g., hexane/ethyl acetate) and confirm purity via HPLC (>95%).
Q. How can the structural integrity of this compound be validated experimentally?
- Methodology :
- X-ray crystallography : Use SHELX software (SHELXL/SHELXS) to resolve the crystal structure, particularly for confirming stereochemistry and hydrogen bonding in the tetrahydrothieno-pyridine system .
- Spectroscopy : Combine H/C NMR (e.g., δ 1.2 ppm for pivalamide tert-butyl group) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation.
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology :
- Kinase inhibition : Use fluorescence-based ATPase assays (e.g., ADP-Glo™) targeting kinases like PI3Kα, given structural similarities to benzothiazole-containing inhibitors .
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7) via MTT assays, with IC calculations using nonlinear regression models.
Advanced Research Questions
Q. How can density functional theory (DFT) optimize the compound’s electronic properties for target binding?
- Methodology :
- Functional selection : Apply hybrid functionals (e.g., B3LYP) with exact exchange terms to model charge distribution in the benzo[d]thiazole and tetrahydrothieno-pyridine moieties .
- Binding affinity prediction : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for ligand-protein interactions (e.g., π-π stacking with kinase ATP pockets).
Q. What strategies resolve contradictions between experimental and computational binding data?
- Methodology :
- Error analysis : Compare DFT-predicted bond lengths/angles with crystallographic data (e.g., deviations >0.05 Å suggest overestimated delocalization) .
- Solvent effects : Use polarizable continuum models (PCM) to adjust Gibbs free energy calculations, improving correlation with IC values from wet-lab assays .
Q. How can the mechanism of action be elucidated at the molecular level?
- Methodology :
- Molecular docking : Use AutoDock Vina to simulate binding to PI3Kγ (PDB: 1E7U), focusing on hydrogen bonds between the pivalamide carbonyl and Lys833.
- Metadynamics : Perform free-energy simulations to map conformational changes in the target protein upon ligand binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
